molecular formula C19H21N7O2S B2990239 (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1798414-35-3

(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No. B2990239
CAS RN: 1798414-35-3
M. Wt: 411.48
InChI Key: BWFYBTLYSRZIAD-MDWZMJQESA-N
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Description

(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21N7O2S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized compounds containing piperazine and pyridazine moieties, exhibiting notable in vitro antimicrobial activity against gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Another study focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity, which could potentially serve as therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antidiabetic Applications

Research into the synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated these compounds for their potential as anti-diabetic medications, focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This study highlighted the antioxidant and cytotoxicity profiles of these compounds, showcasing their potential in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Applications

The development of novel heterocyclic nitrofurfural hydrazones demonstrated significant in vivo antitrypanosomal activity, offering insights into potential anticancer applications (Novinsion, Bhooshan, Okabe, Revankar, Robins, Senga, & Wilson, 1976). Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activity and potential as anticancer agents (Azab, Youssef, & El‐Bordany, 2013).

Insecticidal Applications

A study on the synthesis of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighted the toxicological, biochemical, and biological impacts of these compounds, underscoring their effectiveness in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-16-2-4-17(5-3-16)8-13-29(27,28)25-11-9-24(10-12-25)18-6-7-19(23-22-18)26-15-20-14-21-26/h2-8,13-15H,9-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFYBTLYSRZIAD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

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